4-(3-Trifluoromethyl-benzyl)-piperidine
CAS No.: 37581-28-5
Cat. No.: VC3933998
Molecular Formula: C13H16F3N
Molecular Weight: 243.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37581-28-5 |
|---|---|
| Molecular Formula | C13H16F3N |
| Molecular Weight | 243.27 g/mol |
| IUPAC Name | 4-[[3-(trifluoromethyl)phenyl]methyl]piperidine |
| Standard InChI | InChI=1S/C13H16F3N/c14-13(15,16)12-3-1-2-11(9-12)8-10-4-6-17-7-5-10/h1-3,9-10,17H,4-8H2 |
| Standard InChI Key | PZWXUYUFCRMWPP-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CC2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | C1CNCCC1CC2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The IUPAC name of this compound is 4-[[3-(trifluoromethyl)phenyl]methyl]piperidine, with the molecular formula C₁₃H₁₆F₃N and a molecular weight of 243.27 g/mol. The piperidine ring adopts a chair conformation, while the trifluoromethylbenzyl moiety introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Key Spectral Data
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¹H NMR (CDCl₃, 400 MHz): Peaks at δ 7.4–7.6 (aromatic protons), 3.5–3.7 (piperidine CH₂), and 2.4–2.6 (N-CH₂) .
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¹³C NMR: Signals for the trifluoromethyl carbon appear near δ 125–130 (q, J = 270 Hz) .
Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 280–285°C (estimated) |
| LogP (Partition Coefficient) | 3.2 ± 0.3 |
| Solubility | Insoluble in water; soluble in THF, DCM |
The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability, a critical factor in drug design.
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a nucleophilic substitution between 3-(trifluoromethyl)benzyl chloride and piperidine under basic conditions (e.g., K₂CO₃ or NaH). A representative reaction scheme is:
Industrial-Scale Considerations
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems .
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Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and solubility profiles .
Methodological Innovations from Related Compounds
A patent detailing the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine (CN102659620A) offers insights into optimizing trifluoromethylated intermediates :
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Low-Temperature Lithiation: Using n-BuLi and 2,2,6,6-tetramethylpiperidine (DMP) at -10°C ensures controlled formylation of aromatic substrates .
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Catalytic Hydrogenation: Pd/C under 50 psi H₂ in methanol efficiently reduces intermediates like benzylhydrazones to amines .
Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ or CrO₃ yields 4-(3-trifluoromethylbenzoyl)piperidine, a ketone derivative.
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Reduction: LiAlH₄ reduces the benzyl group to a CH₂OH moiety, though steric hindrance from the -CF₃ group slows reaction kinetics.
Substitution Reactions
The -CF₃ group directs electrophilic substitution to the para position of the benzyl ring. For example:
Biological and Pharmacological Applications
Central Nervous System (CNS) Modulation
Piperidine derivatives are explored for antidepressant and analgesic activities due to their ability to cross the blood-brain barrier. The -CF₃ group in this compound may enhance binding to serotonin reuptake transporters or opioid receptors, though specific studies are pending.
Comparative Analysis with Analogues
| Compound | Key Differentiator |
|---|---|
| 4-(4-Trifluoromethyl-benzyl)-piperidine | -CF₃ at para position; altered receptor affinity |
| 4-(3-Trifluoromethyl-phenethyl)-piperidine | Extended alkyl chain; increased logP |
The meta-substituted -CF₃ group in 4-(3-Trifluoromethyl-benzyl)-piperidine balances steric effects and electronic withdrawal, optimizing interactions with flat aromatic binding pockets.
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